molecular formula C17H15FN4O B10862679 (4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10862679
M. Wt: 310.33 g/mol
InChI Key: VMNXFJGVDQLWKO-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-METHYL-4-[(Z)-1-(3-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-METHYL-4-[(Z)-1-(3-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include:

    Starting Materials: 4-fluoroaniline, 3-pyridinecarboxaldehyde, and ethyl acetoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-METHYL-4-[(Z)-1-(3-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-METHYL-4-[(Z)-1-(3-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-METHYL-4-[(Z)-1-(3-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4-[(Z)-1-(3-pyridylamino)ethylidene]-1H-pyrazol-5-one
  • 1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(3-pyridylamino)ethylidene]-1H-pyrazol-5-one

Uniqueness

1-(4-FLUOROPHENYL)-3-METHYL-4-[(Z)-1-(3-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H15FN4O/c1-11(20-14-4-3-9-19-10-14)16-12(2)21-22(17(16)23)15-7-5-13(18)6-8-15/h3-10,21H,1-2H3

InChI Key

VMNXFJGVDQLWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CN=CC=C3)C

Origin of Product

United States

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